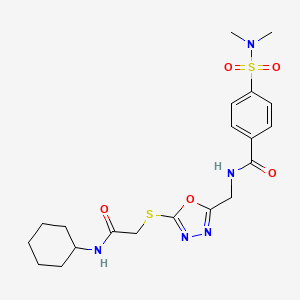

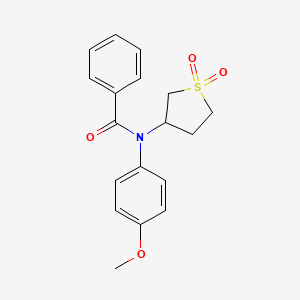

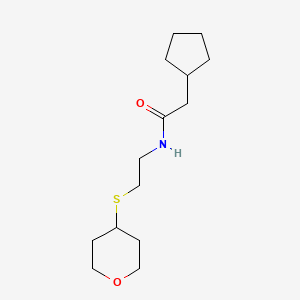

7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties. The specific compound appears to be a novel structure, potentially designed for therapeutic applications, given the presence of a piperidine moiety, which is often seen in medicinal chemistry due to its biological relevance.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps such as protection, nucleophilic reactions, and deprotection. For instance, the synthesis of a related compound, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl}quinoline, was achieved through amino protection, nucleophilic reaction, and deprotection, with purification by silica gel chromatography, resulting in high yields . Although the exact synthesis of 7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography. For example, the structural assignments of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives synthesized using a piperidine–iodine dual system catalyst were supported by 1H NMR, 13C NMR, and X-ray crystallography data . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which are essential for their synthesis and functionalization. The use of piperidine–iodine as a dual system catalyst in the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction is an example of the innovative approaches taken to construct these complex molecules . The reactivity of the quinoline core can be manipulated through different substituents, leading to a wide range of possible derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for drug development, including its solubility, stability, and reactivity. The antiproliferative study of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues indicates that the synthesized compounds exhibited considerable growth inhibition of human cancer cell lines, suggesting that the physical and chemical properties of these compounds are conducive to their biological activity .

Relevant Case Studies

The antiproliferative effects of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives against various human cancer cell lines, such as T-47D, HeLa, HepG2, and MCF-7, were investigated, with some compounds showing up to 90% growth inhibitory effect . These results highlight the potential of quinoline derivatives as anticancer agents and underscore the importance of further studies to explore their therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research indicates that compounds structurally related to "7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one" have been synthesized and shown to exhibit significant antimicrobial activities. A study by Ashok et al. (2014) focused on the ultrasound- and microwave-assisted synthesis of derivatives that showed good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

Crystal Structure and Synthesis

The crystal structures of related compounds have been elucidated to understand their potential applications better. Ullah et al. (2017) presented the crystal packing and structure of similar compounds, which aids in the understanding of their interactions at the molecular level (Ullah, Altaf, & Mansha, 2017).

Antiproliferative and Anticancer Applications

Compounds with a structure related to "7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one" have also been studied for their antiproliferative properties. Harishkumar et al. (2018) synthesized novel derivatives and tested their anticancer activity against various human cancer cell lines, finding some compounds to exhibit considerable growth inhibition (Harishkumar, Nd, & Santhosha, 2018).

Molecular Docking and Estrogen Receptor Binding

The estrogen receptor binding affinity and molecular docking studies have been performed on related compounds to assess their potential as therapeutic agents. Parveen et al. (2017) synthesized derivatives that showed better anti-proliferative activities than the standard drug curcumin in certain cases, indicating their potential in drug development (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Eigenschaften

IUPAC Name |

7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-16-10-11-18-20(14-16)23-22(25)19(15-24-12-6-3-7-13-24)21(18)17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFATCSMUHOGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)N2)CN3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)

![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)

![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)